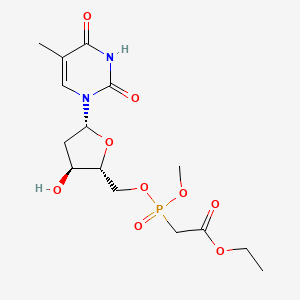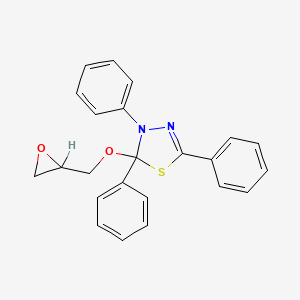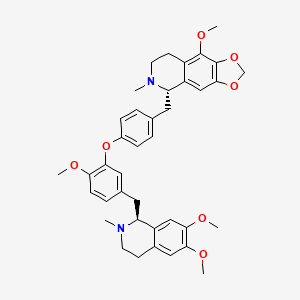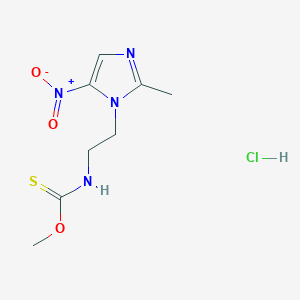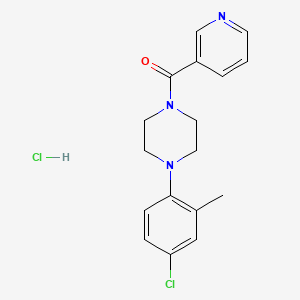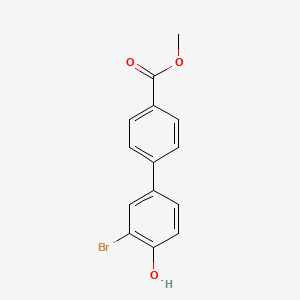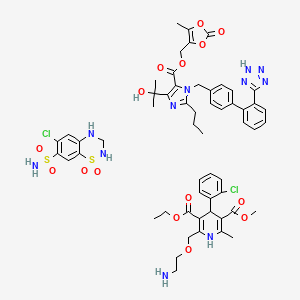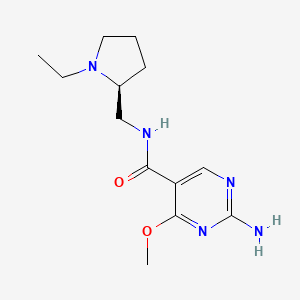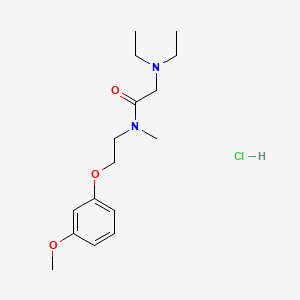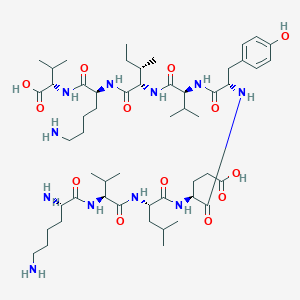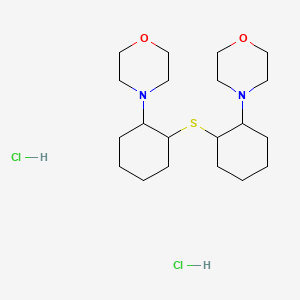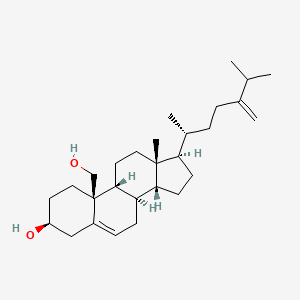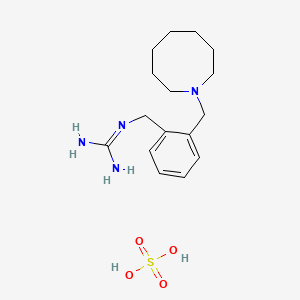
Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Heptamethyleniminomethylbenzylguanidine sulfate is a bioactive chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of guanidines, which are nitrogen-rich organic molecules. Guanidines are known for their basic character and ability to form stable guanidinium cations, making them valuable in both biological and chemical processes .
Méthodes De Préparation
The synthesis of o-Heptamethyleniminomethylbenzylguanidine sulfate typically involves multiple steps, starting with the preparation of the guanidine precursor. The synthetic route may include the following steps:
Formation of the Guanidine Precursor: This step involves the reaction of a suitable amine with a cyanamide derivative under controlled conditions to form the guanidine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the guanidine precursor.
Cyclization: The heptamethylene chain is introduced through a cyclization reaction, forming the heptamethyleniminomethyl moiety.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
o-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
o-Heptamethyleniminomethylbenzylguanidine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of o-Heptamethyleniminomethylbenzylguanidine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The guanidine moiety is known to form stable interactions with negatively charged sites on proteins, influencing their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
o-Heptamethyleniminomethylbenzylguanidine sulfate can be compared with other guanidine derivatives, such as:
m-Heptamethyleniminomethylbenzylguanidine sulfate: Similar in structure but with a different positional isomerism.
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation studies.
Phenylguanidine: Another guanidine derivative with a phenyl group instead of a benzyl group.
The uniqueness of o-Heptamethyleniminomethylbenzylguanidine sulfate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
115174-20-4 |
|---|---|
Formule moléculaire |
C16H28N4O4S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |
Clé InChI |
SMJIZGHENYCXCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


